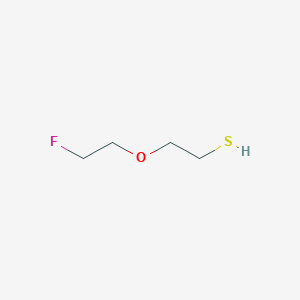

2-(2-Fluoroethoxy)ethane-1-thiol

Description

BenchChem offers high-quality 2-(2-Fluoroethoxy)ethane-1-thiol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2-Fluoroethoxy)ethane-1-thiol including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C4H9FOS |

|---|---|

Molecular Weight |

124.18 g/mol |

IUPAC Name |

2-(2-fluoroethoxy)ethanethiol |

InChI |

InChI=1S/C4H9FOS/c5-1-2-6-3-4-7/h7H,1-4H2 |

InChI Key |

FQEGSCMBJWPEFB-UHFFFAOYSA-N |

Canonical SMILES |

C(CF)OCCS |

Origin of Product |

United States |

The Significance of Organofluorine Compounds in Advanced Chemical Synthesis

Organofluorine compounds, organic molecules containing at least one carbon-fluorine (C-F) bond, have become indispensable in numerous scientific and industrial fields, including pharmaceuticals, agrochemicals, and materials science. numberanalytics.com The unique properties conferred by the fluorine atom are central to their importance. Fluorine is the most electronegative element, and its incorporation into an organic molecule induces significant changes in its physical and chemical properties. numberanalytics.com

The applications of organofluorine chemistry are widespread. In materials science, fluoropolymers are valued for their high resistance to heat and chemicals. numberanalytics.com In the life sciences, the selective introduction of fluorine has led to the development of more effective pharmaceuticals and agrochemicals. numberanalytics.comworktribe.com The synthesis of these valuable compounds often relies on specialized fluorinating agents and methodologies to introduce the C-F bond, a testament to the dedicated field of organofluorine chemistry. bohrium.com

The Role of Thiol Functionality in Bioconjugation and Chemical Probe Development

The thiol group, or sulfhydryl group (-SH), possesses a unique and highly useful reactivity profile that has made it a cornerstone of bioconjugation and the development of chemical probes. scbt.commdpi.com Thiols are excellent nucleophiles, a property that allows them to readily react with a variety of electrophilic partners to form stable covalent bonds. mdpi.com This reactivity is particularly valuable for the site-selective modification of biomolecules, such as proteins and peptides. scbt.com

In the realm of bioconjugation, the thiol group on a cysteine residue within a protein can be specifically targeted. nih.gov This allows for the precise attachment of other molecules, such as polymers, to enhance solubility or create new materials. acs.org A number of chemical reactions are commonly employed for this purpose, including thiol-ene, thiol-yne, and thiol-maleimide reactions. acs.org The maleimide (B117702) functional group, in particular, has been widely used for its high reactivity and specificity towards thiols, although the stability of the resulting thioether linkage can be a concern in certain applications. jove.com

The development of chemical probes to study biological processes also heavily relies on thiol chemistry. Fluorescent probes can be designed to react with thiols, allowing for the visualization and quantification of these important molecules within living cells. mdpi.commdpi.com Given that cellular thiol levels are associated with various physiological and pathological states, such probes are invaluable tools for research in areas like oxidative stress and disease diagnostics. mdpi.comnih.gov The unique ability of thiols to interact with metals is another property exploited in the design of sensors and other advanced materials. creative-proteomics.com

Structural Context of 2 2 Fluoroethoxy Ethane 1 Thiol Within Fluorinated Ether Thiol Architectures

The compound 2-(2-Fluoroethoxy)ethane-1-thiol (B6172461) exists at the intersection of the two chemical worlds described above. Its structure incorporates both a fluorinated ether component and a terminal thiol group, a combination that suggests a range of potential applications in advanced material and life sciences. The fluorinated ether portion of the molecule, specifically the 2-fluoroethoxy group, is expected to confer some of the characteristic properties of organofluorine compounds, such as increased stability. alfa-chemistry.com

Molecules that contain both fluorine and sulfur have garnered significant interest, particularly in the pharmaceutical and pesticide industries, as the combination can modulate pharmacokinetic and pharmacodynamic profiles. acs.org The synthesis of such molecules often involves specialized methods to introduce both functionalities. acs.org

The thiol group of 2-(2-Fluoroethoxy)ethane-1-thiol provides a reactive handle for a multitude of chemical transformations. It can participate in the various bioconjugation reactions mentioned previously, allowing for its attachment to proteins or other biomolecules. nih.govacs.org This could be a strategy to introduce a fluorine-containing moiety in a targeted manner. Furthermore, the thiol group can be used to anchor the molecule to surfaces, such as gold nanoparticles, opening up possibilities in materials science and nanotechnology. mdpi.com The development of molecules that bring together the unique properties of fluorinated ethers and the versatile reactivity of thiols represents a promising direction in the ongoing quest for novel chemical tools and functional materials. wpmucdn.com

An in-depth examination of the synthetic pathways leading to 2-(2-Fluoroethoxy)ethane-1-thiol and its related analogues reveals a strategic interplay of carbon-fluorine bond formation and thiol group introduction. The methodologies employed are critical for applications requiring this specific molecular architecture, particularly in fields such as radiopharmaceutical chemistry where fluorine-18 (B77423) is incorporated for positron emission tomography (PET). This article focuses exclusively on the chemical synthesis of this compound, detailing the precursor design, reaction mechanisms, and key strategies for incorporating both the fluoroethoxy and the thiol functionalities.

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation and Purity Assessment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural elucidation of 2-(2-Fluoroethoxy)ethane-1-thiol (B6172461). Through the analysis of different nuclei, a comprehensive picture of the molecule's connectivity and environment can be constructed.

¹H NMR Analysis of Fluoroethoxy and Thiol Proton Environments

Proton (¹H) NMR spectroscopy provides critical information about the chemical environment of hydrogen atoms within the 2-(2-Fluoroethoxy)ethane-1-thiol molecule. The concentration of the sample can significantly influence the chemical shifts and coupling constants observed, particularly for the thiol proton due to varying degrees of hydrogen bonding and chemical exchange. blogspot.com In aprotic solvents, the signals from protons attached to heteroatoms like sulfur (-SH) can exhibit a wide range of chemical shifts and line widths. blogspot.com

The ¹H NMR spectrum is expected to show distinct signals for the protons in the fluoroethoxy and thiol-containing ethyl groups. The protons on the carbon adjacent to the fluorine atom will exhibit splitting due to coupling with the ¹⁹F nucleus, in addition to proton-proton couplings. Similarly, the protons on the carbon adjacent to the sulfur atom will have characteristic chemical shifts. The complexity of the spectrum can be influenced by second-order effects and long-range couplings, which can be analyzed to confirm the molecular structure. blogspot.com

¹⁹F NMR for Fluorine Environment Analysis and Isotopic Purity

Fluorine-19 (¹⁹F) NMR is a highly sensitive technique that yields sharp signals over a wide chemical shift range, making it exceptionally useful for analyzing fluorinated compounds like 2-(2-Fluoroethoxy)ethane-1-thiol. huji.ac.il The ¹⁹F NMR spectrum provides direct information about the chemical environment of the fluorine atom. The chemical shift of the fluorine nucleus is influenced by the neighboring atoms and functional groups.

A key feature of ¹⁹F NMR is the observation of coupling between the fluorine nucleus and adjacent protons (¹H-¹⁹F coupling), which provides valuable structural information. semanticscholar.org The multiplicity of the ¹⁹F signal can confirm the number of adjacent protons. Furthermore, ¹⁹F NMR can be used to assess isotopic purity, as the presence of different isotopes can sometimes lead to observable differences in the spectrum. The large chemical shift dispersion in ¹⁹F NMR helps in resolving signals even in complex mixtures, and quantitative analysis can be performed with good accuracy by adjusting experimental parameters like the relaxation delay. huji.ac.il

¹³C NMR for Carbon Backbone Characterization

Carbon-13 (¹³C) NMR spectroscopy is instrumental in characterizing the carbon framework of 2-(2-Fluoroethoxy)ethane-1-thiol. Due to the symmetry of similar molecules like 1,2-dichloroethane, which has equivalent carbon atoms, only a single resonance is observed. docbrown.info However, in the case of 2-(2-Fluoroethoxy)ethane-1-thiol, the two ethyl groups are chemically distinct, leading to a unique signal for each carbon atom.

The chemical shifts of the carbon atoms are influenced by their local electronic environment. The carbon atom bonded to the fluorine will experience a significant downfield shift due to the high electronegativity of fluorine. This effect, known as the one-bond chlorine-isotope effect in chlorinated compounds, can be a useful tool for identifying halogenated carbons. nih.gov Similarly, the carbon bonded to the sulfur atom will have a characteristic chemical shift. The carbon atoms in the ethoxy group will also have distinct signals. ¹³C NMR, often run with proton decoupling to simplify the spectrum, provides a clear count of the non-equivalent carbon atoms, confirming the carbon backbone of the molecule.

High-Performance Liquid Chromatography (HPLC) for Purification and Purity Assessment

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the purification and purity assessment of 2-(2-Fluoroethoxy)ethane-1-thiol. Reversed-phase HPLC (RP-HPLC) is a commonly employed method for the analysis of similar thiol-containing compounds. sielc.com

In a typical RP-HPLC setup, a nonpolar stationary phase (like a C18 column) is used with a polar mobile phase. For the analysis of 2-(2-Fluoroethoxy)ethane-1-thiol, a mobile phase consisting of acetonitrile, water, and an acid modifier like phosphoric acid or formic acid can be effective. sielc.com The use of formic acid makes the method compatible with mass spectrometry detection. sielc.com The separation is based on the differential partitioning of the compound between the stationary and mobile phases. The purity of the sample can be determined by the area of the main peak relative to the total area of all peaks in the chromatogram. HPLC methods are scalable and can be adapted for preparative separations to isolate and purify the compound. sielc.com

| Parameter | Value/Description | Reference |

| Technique | Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) | sielc.com |

| Stationary Phase | e.g., Newcrom R1 (low silanol (B1196071) activity reverse-phase) | sielc.com |

| Mobile Phase | Acetonitrile (MeCN), Water, and Phosphoric Acid (or Formic Acid for MS compatibility) | sielc.com |

| Application | Analysis, Purification, Impurity Isolation, Pharmacokinetics | sielc.com |

Solid Phase Extraction (SPE) in Compound Isolation and Purification Protocols

Solid Phase Extraction (SPE) is a valuable technique for the isolation and purification of 2-(2-Fluoroethoxy)ethane-1-thiol, particularly for sample preparation prior to analysis by other methods like HPLC or for removing impurities from a reaction mixture. SPE operates on the same principles of differential partitioning as HPLC but is typically used for sample cleanup and concentration rather than high-resolution separation.

The choice of the solid phase (sorbent) and the elution solvents is critical for successful purification. For a molecule with both polar (ethoxy) and less polar (thiol and fluoro) functionalities, a variety of sorbents could be employed, including normal-phase (e.g., silica) or reversed-phase (e.g., C18) materials. The selection depends on the nature of the impurities to be removed.

Mass Spectrometry (MS) for Accurate Mass Determination and Structural Confirmation

Mass Spectrometry (MS) is an essential tool for the characterization of 2-(2-Fluoroethoxy)ethane-1-thiol, providing information on its molecular weight and fragmentation pattern, which aids in structural confirmation. High-resolution mass spectrometry (HRMS) can determine the accurate mass of the molecular ion, allowing for the determination of its elemental composition.

Radiometric Detection Techniques for Radio-Purity and Yield Determination (e.g., instant imager)

The determination of radiochemical purity and yield is a critical quality control step in the synthesis of any radiopharmaceutical, including radiolabeled 2-(2-Fluoroethoxy)ethane-1-thiol. Radiochemical purity refers to the proportion of the total radioactivity present in the desired chemical form, while the radiochemical yield is the amount of the desired radiolabeled product obtained, expressed as a percentage of the initial radioactivity used.

Advanced radiometric detection techniques are employed to provide accurate and rapid measurements of these parameters. These methods are essential for ensuring that the final product meets stringent quality standards before any further investigation.

Instant Thin-Layer Chromatography (ITLC) and Radio-TLC Scanners

A prevalent method for determining the radiochemical purity of radiolabeled compounds is instant thin-layer chromatography (ITLC). This technique separates the desired radiolabeled compound from potential radioactive impurities based on their differential migration on a stationary phase with a specific mobile phase.

For a compound like [¹⁸F]2-(2-Fluoroethoxy)ethane-1-thiol, a typical ITLC procedure would involve:

Stationary Phase: A common choice is silica (B1680970) gel or alumina-coated plates.

Mobile Phase: The selection of the solvent system is crucial and is optimized to achieve clear separation between the intact radiolabeled thiol, free [¹⁸F]fluoride, and other potential radiolabeled byproducts.

Detection: Once the chromatography is complete, the distribution of radioactivity on the plate is measured using a radio-TLC scanner or an instant imager. These instruments provide a chromatogram that shows peaks corresponding to the different radioactive species. The area under each peak is proportional to the amount of radioactivity, allowing for the calculation of the radiochemical purity.

High-Performance Liquid Chromatography (HPLC)

Radio-HPLC is another powerful technique for the analysis of radiochemical purity and the determination of radiochemical yield. It offers higher resolution and sensitivity compared to ITLC. A radio-HPLC system is equipped with a radiation detector in series with other detectors (e.g., UV-Vis). This setup allows for the simultaneous determination of the chemical and radiochemical purity of the sample.

The separation of [¹⁸F]2-(2-Fluoroethoxy)ethane-1-thiol from its precursors and potential impurities would be achieved on a suitable column (e.g., a reverse-phase C18 column) with an optimized mobile phase. The retention time of the peak corresponding to the radiolabeled product is used for its identification, and the peak area from the radiation detector is used to quantify its amount and calculate the radiochemical purity and yield.

Research Findings and Data

While specific research data on the radiometric analysis of 2-(2-Fluoroethoxy)ethane-1-thiol is not widely published, we can infer the expected performance based on analogous thiol-containing radiotracers and fluoroethylated compounds. For instance, the quality control of similar PET tracers often reports radiochemical purities exceeding 95%, as determined by radio-TLC and/or radio-HPLC.

The table below illustrates a hypothetical data set for the quality control of a batch of [¹⁸F]2-(2-Fluoroethoxy)ethane-1-thiol, based on typical findings for similar radiopharmaceuticals.

| Analytical Method | Parameter Measured | Specification | Hypothetical Result |

| Radio-TLC | Radiochemical Purity | ≥ 95% | 97.2% |

| Radio-HPLC | Radiochemical Purity | ≥ 95% | 98.5% |

| Radio-HPLC | Radiochemical Yield | Variable | 35% (decay-corrected) |

Detailed Analysis of Hypothetical Findings:

In this hypothetical analysis, the radio-TLC result of 97.2% indicates that the majority of the radioactivity is in the form of the desired [¹⁸F]2-(2-Fluoroethoxy)ethane-1-thiol. The radio-HPLC, being a more sensitive technique, provides a slightly higher purity value of 98.5%, confirming the low level of radioactive impurities.

The radiochemical yield of 35% (decay-corrected) is a measure of the efficiency of the radiolabeling reaction. This value is influenced by various factors, including the reaction conditions, the purity of the precursor, and the efficiency of the purification process. For novel radiotracers, yields in this range are often considered acceptable during the initial development phases.

The use of an instant imager in conjunction with ITLC would provide a rapid visual and quantitative assessment of the separation, allowing for near real-time decisions during the production process. This is particularly valuable given the short half-life of Fluorine-18 (B77423) (approximately 110 minutes).

Theoretical and Computational Chemistry Studies

Molecular Modeling of Reactivity and Non-Covalent Interactions

Molecular modeling of 2-(2-Fluoroethoxy)ethane-1-thiol (B6172461) is instrumental in elucidating its reactivity and the complex interplay of non-covalent interactions that govern its structure and function. The presence of a fluorine atom, an ether linkage, and a thiol group within the same molecule creates a unique electronic environment.

The reactivity of the thiol group, for instance, is significantly influenced by the rest of the molecule. The electron-withdrawing nature of the fluoroethoxy group can modulate the acidity of the thiol proton (S-H). This effect can be quantified through the calculation of the pKa value. Theoretical models have been developed to predict the pKa of various thiol compounds with a high degree of accuracy. researchgate.net For 2-(2-Fluoroethoxy)ethane-1-thiol, the inductive effect of the fluorine atom is expected to lower the pKa compared to its non-fluorinated analog, ethanethiol (B150549), making it a more acidic thiol and a better nucleophile in its thiolate form.

Non-covalent interactions play a critical role in the conformational preferences and intermolecular interactions of this compound. Intramolecular hydrogen bonding between the thiol hydrogen and the oxygen of the ether linkage, or even the fluorine atom, can be modeled to understand conformational stability. Furthermore, intermolecular interactions, such as dipole-dipole interactions and hydrogen bonding with other molecules, are crucial for predicting its behavior in different solvent environments.

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations, particularly using Density Functional Theory (DFT), provide a detailed picture of the electronic structure and energetics of 2-(2-Fluoroethoxy)ethane-1-thiol. These calculations can determine a range of fundamental properties.

Key electronic properties that can be calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is typically localized on the sulfur atom of the thiol group, indicating that this is the primary site for electrophilic attack. The LUMO, conversely, indicates the most likely site for nucleophilic attack. The energy gap between the HOMO and LUMO is a critical parameter for assessing the chemical reactivity and stability of the molecule. A smaller HOMO-LUMO gap generally implies higher reactivity.

The table below presents hypothetical, yet plausible, calculated electronic properties for 2-(2-Fluoroethoxy)ethane-1-thiol compared to related molecules, based on general principles of electronic effects.

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) | Dipole Moment (Debye) |

|---|---|---|---|---|

| Ethanethiol | -9.28 | 0.55 | 9.83 | 1.56 |

| 2-Ethoxyethane-1-thiol | -9.15 | 0.40 | 9.55 | 1.80 |

| 2-(2-Fluoroethoxy)ethane-1-thiol | -9.45 | 0.25 | 9.70 | 2.50 |

Computational Simulation of Reaction Mechanisms and Transition State Analysis

Computational simulations are a powerful tool for investigating the mechanisms of reactions involving 2-(2-Fluoroethoxy)ethane-1-thiol. These simulations can map out the entire reaction pathway, identifying intermediates and, crucially, the transition state.

One of the characteristic reactions of thiols is their oxidation to form disulfides. lumenlearning.com For 2-(2-Fluoroethoxy)ethane-1-thiol, the reaction would be:

2 F-CH₂CH₂-O-CH₂CH₂-SH + [O] → F-CH₂CH₂-O-CH₂CH₂-S-S-CH₂CH₂-O-CH₂CH₂-F + H₂O

Computational methods can model this reaction, for instance, with an oxidizing agent like hydrogen peroxide. The simulation would involve calculating the energy profile of the reaction, including the activation energy required to reach the transition state. The geometry of the transition state can be precisely determined, providing insights into the bond-breaking and bond-forming processes. Such studies have been performed for the oxidation of model thiols, revealing the key steps in the reaction mechanism.

Another important class of reactions for thiols is their addition to unsaturated systems, such as the thiol-yne reaction. The reaction of 2-(2-Fluoroethoxy)ethane-1-thiol with an alkyne would proceed via a radical or nucleophilic mechanism, and computational simulations can help to distinguish between possible pathways and predict the stereochemical outcome of the reaction.

Prediction of Conformational Preferences and Stereochemical Effects in Fluoroethoxy-Thiol Compounds

The flexibility of the ethyl ether chain in 2-(2-Fluoroethoxy)ethane-1-thiol gives rise to multiple possible conformations. The study of the energetics of these different spatial arrangements is known as conformational analysis. Computational methods are exceptionally well-suited for predicting the most stable conformations of such molecules.

The relative energies of different rotamers (conformers that differ by rotation around single bonds) can be calculated. For 2-(2-Fluoroethoxy)ethane-1-thiol, the key dihedral angles to consider are around the C-C, C-O, and C-S bonds. The interactions between the fluorine, oxygen, and sulfur atoms, including steric hindrance and stereoelectronic effects like the gauche effect, will determine the preferred conformations. The gauche effect, in particular, may favor conformations where the electronegative fluorine atom is gauche to the ether oxygen or the sulfur atom.

A potential energy surface can be generated by systematically rotating the bonds and calculating the energy at each step. The minima on this surface correspond to the stable conformers. The table below illustrates a hypothetical relative energy profile for some of the key conformers of 2-(2-Fluoroethoxy)ethane-1-thiol.

| Conformer | Dihedral Angle (O-C-C-S) | Relative Energy (kcal/mol) | Population at 298 K (%) |

|---|---|---|---|

| Anti | 180° | 0.00 | 65 |

| Gauche 1 | +60° | 0.85 | 17.5 |

| Gauche 2 | -60° | 0.85 | 17.5 |

These conformational preferences can have a significant impact on the reactivity and biological activity of the molecule, as the shape of the molecule determines how it can interact with other molecules or biological targets.

Applications in Advanced Chemical Synthesis and Bioconjugation

Development of Chemoselective Prosthetic Groups for Radiolabeling (e.g., for PET imaging research)

The introduction of fluorine-18 (B77423) (¹⁸F), a positron-emitting radionuclide with a favorable half-life of 109.8 minutes, into biologically active molecules is a cornerstone of modern Positron Emission Tomography (PET) imaging. uchicago.edu The compound 2-(2-Fluoroethoxy)ethane-1-thiol (B6172461), and particularly its ¹⁸F-labeled variant, [¹⁸F]2-(2-fluoroethoxy)ethane-1-thiol, serves as a valuable chemoselective prosthetic group for this purpose. Prosthetic groups are small, radiolabeled molecules that are first synthesized and then attached to a larger biomolecule in a separate step, a strategy that is often more practical than direct radiolabeling of the biomolecule itself. uchicago.edunih.gov

The thiol functional group (-SH) of 2-(2-fluoroethoxy)ethane-1-thiol allows for highly selective reactions, most notably with maleimide-functionalized molecules. This chemoselectivity is crucial in bioconjugation, as it minimizes non-specific reactions with other functional groups present in complex biological systems. nih.gov Research into related fluoro-pegylated thiols, such as [¹⁸F]fluoro-PEG₄-thiol, has demonstrated the utility of this class of compounds in automated radiosynthesis platforms, enabling the efficient production of PET tracers. nih.govnih.gov The synthesis typically involves the radiofluorination of a precursor molecule containing a suitable leaving group, followed by deprotection of the thiol group. nih.govnih.gov The resulting radiolabeled thiol can then be conjugated to a target biomolecule under mild, physiological conditions, which is essential for preserving the biological activity of sensitive molecules like peptides and proteins. nih.gov

Site-Specific Conjugation Strategies for Complex Biomolecules

The ability to attach a label or another molecule to a specific site on a complex biomolecule is critical for creating well-defined bioconjugates with consistent properties. 2-(2-Fluoroethoxy)ethane-1-thiol is designed for such site-specific conjugation strategies, primarily through thiol-maleimide chemistry.

Thiol-Containing Peptides and Proteins (e.g., c(RGDyC), thiolated neurotensin (B549771), glutathione)

While direct evidence for the conjugation of 2-(2-fluoroethoxy)ethane-1-thiol with c(RGDyC) and glutathione (B108866) is not extensively detailed in available literature, the principle of its reactivity is well-established with analogous compounds. For instance, related vinyl sulfone-based prosthetic groups incorporating a fluoroethoxy moiety have been shown to react efficiently with the free thiol of c(RGDyC) and thiolated neurotensin peptides. nih.gov The cysteine residue in peptides like c(RGDyC) provides a unique, reactive thiol group that is often targeted for site-specific modification. nih.gov Similarly, glutathione, a tripeptide containing cysteine, is another model compound for studying thiol-specific conjugation reactions. nih.gov The strategy involves the nucleophilic addition of the thiol group from the peptide to an electrophilic partner, a role that can be fulfilled by a derivative of 2-(2-fluoroethoxy)ethane-1-thiol.

Maleimide-Modified Biomolecules (e.g., RGDfK peptides, PSMA aptamers)

The reaction between a thiol and a maleimide (B117702) is a cornerstone of bioconjugation due to its high selectivity and efficiency under physiological conditions. nih.gov Maleimide-modified biomolecules, such as RGDfK peptides and Prostate-Specific Membrane Antigen (PSMA) aptamers, are ideal targets for conjugation with 2-(2-fluoroethoxy)ethane-1-thiol.

Studies on the closely related [¹⁸F]fluoro-PEG₄-thiol have demonstrated successful conjugation to maleimide-functionalized dimeric RGDfK peptides (E[c(RGDfK)]₂) and PSMA maleimide derivatives. nih.govnih.gov In these reactions, the thiol group of the fluoroethoxy ethanethiol (B150549) derivative attacks the double bond of the maleimide ring, forming a stable thioether linkage. This approach has been utilized to develop PET tracers for imaging integrin expression with RGD peptides and for targeting PSMA in prostate cancer. nih.govnih.govmdpi.com The mild reaction conditions (room temperature, physiological pH) ensure that the biological activity of the peptide or aptamer is retained. nih.gov

| Biomolecule Target | Conjugation Partner | Key Research Findings |

| Maleimide-functionalized RGDfK peptides | [¹⁸F]fluoro-PEG₄-thiol (analog) | Efficient conjugation under physiological conditions for PET imaging of integrin expression. nih.govnih.gov |

| Maleimide-functionalized PSMA derivatives | [¹⁸F]fluoro-PEG₄-thiol (analog) | Successful radiolabeling for potential targeting of prostate cancer. nih.govnih.gov |

Strategies for Modulating Bioconjugate Hydrophilicity and Distribution Patterns (e.g., through PEGylation)

The physicochemical properties of a bioconjugate, such as its hydrophilicity, significantly impact its in vivo behavior, including its circulation time, biodistribution, and clearance mechanism. The inclusion of a fluoroethoxy group in 2-(2-fluoroethoxy)ethane-1-thiol can influence these properties.

The ethylene (B1197577) glycol unit within the fluoroethoxy moiety is a minimal form of a polyethylene (B3416737) glycol (PEG) chain. PEGylation, the process of attaching PEG chains to molecules, is a well-established strategy to increase the hydrophilicity and hydrodynamic volume of bioconjugates. nih.gov This often leads to reduced renal clearance and prolonged circulation half-life. While the single ethylene glycol unit in 2-(2-fluoroethoxy)ethane-1-thiol provides a modest increase in hydrophilicity, longer PEG chains, as seen in the related [¹⁸F]fluoro-PEG₄-thiol, have a more pronounced effect. nih.govnih.govacs.org Comparative studies of prosthetic groups with and without PEG linkers have shown that the PEGylated versions can exhibit more favorable pharmacokinetics, such as lower uptake in non-target tissues. nih.govnih.gov Therefore, the fluoroethoxy group in 2-(2-fluoroethoxy)ethane-1-thiol can be considered a foundational element for modulating the hydrophilicity of the resulting bioconjugates.

Role as a Key Intermediate or Building Block in Broader Synthetic Pathways (e.g., in pharmaceutical or agrochemical research)

Thiol-containing molecules are fundamental building blocks in organic synthesis, including in the development of pharmaceuticals and agrochemicals. nih.gov Their ability to participate in a variety of chemical transformations makes them versatile intermediates. While specific, large-scale applications of 2-(2-fluoroethoxy)ethane-1-thiol as a key intermediate in major synthetic pathways are not widely documented in publicly available literature, its structure suggests potential utility.

As a bifunctional molecule with a thiol and a fluoroethoxy group, it can be used to introduce these functionalities into larger, more complex molecules. The fluorine atom can be particularly valuable in medicinal chemistry, as its incorporation can alter a molecule's metabolic stability, lipophilicity, and binding affinity. The thiol group provides a handle for further chemical modification or for anchoring the molecule to a surface or another molecule. The general importance of thiols and fluorinated compounds in the synthesis of bioactive molecules suggests that 2-(2-fluoroethoxy)ethane-1-thiol holds potential as a specialized building block in these areas of research.

Future Perspectives and Emerging Research Directions

Innovations in Green Chemistry Approaches for Fluoroethoxy-Thiol Synthesis

One promising avenue is the adoption of flow chemistry . This technique, which involves performing chemical reactions in a continuously flowing stream rather than a batch reactor, offers numerous advantages for the synthesis of fluoroalkoxy thiols. nih.govuc.ptflinders.edu.authieme-connect.de The enhanced heat and mass transfer in microreactors can lead to higher yields, improved safety when handling reactive intermediates, and the potential for automated, scalable production. nih.govuc.ptflinders.edu.authieme-connect.de A hypothetical flow synthesis of 2-(2-Fluoroethoxy)ethane-1-thiol (B6172461) could involve the reaction of 2-fluoroethoxyethyl bromide with a sulfur source in a packed-bed reactor, potentially catalyzed by a solid-supported base to facilitate purification.

Photocatalysis represents another green approach that could be harnessed for the synthesis of 2-(2-Fluoroethoxy)ethane-1-thiol. Visible-light-mediated reactions, often employing organic dyes or semiconductor nanoparticles as catalysts, can drive chemical transformations under mild conditions, reducing the need for high temperatures and harsh reagents. acs.org For instance, a photocatalytic thiol-ene reaction could be envisioned for the synthesis of related fluorinated thiols. acs.org

Furthermore, enzymatic synthesis offers a highly selective and environmentally benign route to fluorinated compounds. nih.gov While a specific enzyme for the direct synthesis of 2-(2-Fluoroethoxy)ethane-1-thiol has not been identified, the growing field of enzyme engineering could lead to the development of biocatalysts capable of constructing such molecules with high precision. nih.govnih.govebi.ac.ukresearchgate.net

A comparative overview of potential green synthesis methods is presented in Table 1.

Table 1: Potential Green Synthesis Approaches for 2-(2-Fluoroethoxy)ethane-1-thiol This table is illustrative and based on general principles of green chemistry as applied to thiol synthesis. Specific conditions for 2-(2-Fluoroethoxy)ethane-1-thiol would require experimental validation.

| Method | Potential Advantages | Potential Challenges | Key Research Focus |

|---|---|---|---|

| Flow Chemistry | Enhanced safety, scalability, improved yield and purity. nih.govuc.ptflinders.edu.authieme-connect.de | Initial setup cost, potential for clogging. | Development of optimized reactor designs and catalyst systems. |

| Photocatalysis | Mild reaction conditions, use of sustainable energy sources. acs.org | Catalyst stability and recovery, quantum yield optimization. | Discovery of efficient and robust photocatalysts for C-S bond formation. |

| Enzymatic Synthesis | High selectivity, environmentally benign. nih.gov | Enzyme discovery and engineering, substrate scope limitations. | Screening for and engineering of enzymes for the synthesis of fluorinated thiols. nih.govnih.govebi.ac.ukresearchgate.net |

| Microwave-Assisted Synthesis | Rapid reaction times, improved yields. nih.gov | Scalability can be challenging, requires specialized equipment. | Optimization of reaction parameters for the specific synthesis of 2-(2-Fluoroethoxy)ethane-1-thiol. nih.gov |

Expansion of Bioconjugation Repertoire for Diverse Biomolecular Targets

The thiol group of 2-(2-Fluoroethoxy)ethane-1-thiol is a versatile handle for bioconjugation, enabling the covalent attachment of this moiety to a wide array of biomolecules. Future research will likely focus on expanding the repertoire of biomolecular targets beyond traditional protein labeling.

The "para-fluoro-thiol reaction" (PFTR) is a notable strategy where a thiol displaces a fluorine atom from a pentafluorophenyl group, a reaction that could be adapted for use with 2-(2-Fluoroethoxy)ethane-1-thiol. acs.orgnih.gov This reaction is known for its high chemoselectivity and mild reaction conditions, making it suitable for modifying sensitive biomolecules. acs.orgnih.gov

Emerging targets for bioconjugation with 2-(2-Fluoroethoxy)ethane-1-thiol include:

Oligonucleotides: The introduction of a fluoroethoxy group could modulate the hybridization properties and cellular uptake of therapeutic oligonucleotides.

Peptides: Stapled peptides, where the peptide's conformation is constrained by a linker, are a promising class of therapeutics. The fluorine-thiol displacement reaction is a potential platform for creating such stapled peptides. springernature.com

Carbohydrates: The modification of carbohydrates with 2-(2-Fluoroethoxy)ethane-1-thiol could lead to new probes for studying glycan biology or for the development of targeted drug delivery systems.

Lipids: The incorporation of this fluorinated thiol into lipids could be used to create novel liposomes or lipid nanoparticles with altered membrane properties or for imaging purposes.

The choice of bioconjugation strategy will depend on the specific biomolecular target and the desired properties of the final conjugate. A summary of potential bioconjugation reactions is provided in Table 2.

Table 2: Potential Bioconjugation Strategies for 2-(2-Fluoroethoxy)ethane-1-thiol This table is illustrative and based on established thiol bioconjugation chemistries. The suitability of each method for 2-(2-Fluoroethoxy)ethane-1-thiol would need to be experimentally determined.

| Reaction | Biomolecular Target | Potential Application | Key Research Focus |

|---|---|---|---|

| Thiol-Maleimide Addition | Proteins (cysteine residues) | Protein labeling for imaging and diagnostics. | Investigating the stability of the resulting thioether bond. |

| Thiol-Ene Reaction | Unsaturated lipids, modified oligonucleotides | Creation of functionalized biomaterials and probes. acs.org | Exploring the scope and efficiency of the reaction with various biomolecules. |

| Para-Fluoro-Thiol Reaction (PFTR) | Pentafluorophenyl-modified peptides and proteins | Site-specific bioconjugation with high selectivity. acs.orgnih.gov | Adapting PFTR for the conjugation of 2-(2-Fluoroethoxy)ethane-1-thiol. |

| Disulfide Exchange | Peptides and proteins with existing disulfide bonds | Reversible bioconjugation for drug delivery systems. | Controlling the equilibrium and stability of the formed disulfide bond. |

Integration with Novel Analytical and Imaging Modalities (beyond clinical applications)

Beyond its potential in clinical imaging, 2-(2-Fluoroethoxy)ethane-1-thiol could be integrated with a variety of advanced analytical and imaging techniques for fundamental research in materials science and cell biology.

In materials science , the self-assembly of fluorinated thiols on gold surfaces is a well-established technique for creating ordered monolayers with unique properties. acs.org The fluoroethoxy group in 2-(2-Fluoroethoxy)ethane-1-thiol could impart specific wetting and interfacial properties to such surfaces. These modified surfaces could be studied using techniques like X-ray photoelectron spectroscopy (XPS) and atomic force microscopy (AFM) to understand their structure and behavior at the nanoscale.

For cellular imaging , 2-(2-Fluoroethoxy)ethane-1-thiol could be incorporated into fluorogenic probes . rsc.orgacs.orgnih.govnih.govresearchgate.net These are molecules that exhibit a significant increase in fluorescence upon reacting with their target. rsc.orgacs.orgnih.govnih.govresearchgate.net By attaching a fluorophore that is quenched by the thiol group, a probe could be designed to light up upon conjugation to a specific cellular component, allowing for real-time visualization of biological processes. rsc.orgacs.orgnih.govnih.govresearchgate.net The development of such probes would involve a deep understanding of the photophysical properties of the fluorophore and the quenching efficiency of the thiol.

Exploration of Structure-Reactivity Relationships for Enhanced Performance and Selectivity

A critical area of future research will be the systematic exploration of the structure-reactivity relationships of 2-(2-Fluoroethoxy)ethane-1-thiol and its analogs. By subtly modifying the chemical structure, it may be possible to fine-tune the compound's properties for specific applications.

Key structural features to investigate include:

Length of the ethoxy chain: Altering the number of ethoxy units could impact the compound's solubility, flexibility, and steric hindrance, which in turn would affect its reactivity and binding to biomolecules.

Position of the fluorine atom: Moving the fluorine atom to different positions on the ethoxy chain could influence the electronic properties of the thiol group, potentially altering its nucleophilicity and redox potential.

Branching of the alkyl chain: Introducing branching could provide greater steric control, leading to enhanced selectivity in bioconjugation reactions.

Computational modeling will be a valuable tool in this endeavor, allowing for the prediction of how structural changes will affect properties such as bond dissociation energies, reaction barriers, and binding affinities. These theoretical predictions can then guide the synthesis and experimental evaluation of new analogs with improved performance and selectivity. A hypothetical study could compare the reactivity of a series of fluoroalkoxy thiols in a model bioconjugation reaction, as illustrated in Table 3.

Table 3: Hypothetical Structure-Reactivity Study of Fluoroalkoxy Thiols This table presents a hypothetical dataset to illustrate the concept of a structure-reactivity relationship study. The values are not based on experimental data for these specific compounds.

| Compound | Structure | Calculated Thiol pKa | Relative Reaction Rate (Hypothetical) |

|---|---|---|---|

| 2-(2-Fluoroethoxy)ethane-1-thiol | F-CH₂CH₂-O-CH₂CH₂-SH | 9.8 | 1.0 |

| 2-(3-Fluoropropoxy)ethane-1-thiol | F-CH₂CH₂CH₂-O-CH₂CH₂-SH | 9.9 | 0.9 |

| 3-(2-Fluoroethoxy)propane-1-thiol | F-CH₂CH₂-O-CH₂CH₂CH₂-SH | 10.1 | 0.8 |

Q & A

Q. What advanced computational tools predict the environmental fate of 2-(2-Fluoroethoxy)ethane-1-thiol, and how do they align with experimental data?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.